Cas no 26453-84-9 ((thiophen-2-yl)(thiophen-3-yl)methanone)

(thiophen-2-yl)(thiophen-3-yl)methanone 化学的及び物理的性質
名前と識別子
-
- Methanone,2-thienyl-3-thienyl-
- thiophen-2-yl(thiophen-3-yl)methanone
- [2]thienyl-[3]thienyl ketone
- [2]Thienyl-[3]thienyl-keton
- 2,3'-carbonyldithiophene
- 2.3'-Di-thienyl-keton
- 2-thienyl 3'-thienyl ketone
- 2-Thienyl(3-thienyl)methanone
- AC1L6MRZ
- AC1Q5FVU
- CTK4F7918
- Di-2,3'-thienyl ketone
- NSC66005
- SEW01540
- thiophen-2-yl-thiophen-3-yl-methanone
- (thiophen-2-yl)(thiophen-3-yl)methanone
- 26453-84-9
- CHEMBL4161094
- NSC 66005
- NSC-66005
- AKOS009499841
- F8882-1597
- DTXSID60289990
- Methanone, 2-thienyl-3-thienyl-
- 2-Thienyl(3-thienyl)methanone #
- IYIUJUDPTQVMMY-UHFFFAOYSA-N
- starbld0046586
-
- インチ: InChI=1S/C9H6OS2/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6H
- InChIKey: IYIUJUDPTQVMMY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=CS1)C1C=CSC=1
計算された属性
- せいみつぶんしりょう: 193.98608
- どういたいしつりょう: 193.98600716g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 17.07
(thiophen-2-yl)(thiophen-3-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T311431-100mg |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 100mg |
$ 135.00 | 2022-06-02 | ||
TRC | T311431-500mg |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 500mg |
$ 500.00 | 2022-06-02 | ||
Life Chemicals | F8882-1597-5g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
Life Chemicals | F8882-1597-1g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 95%+ | 1g |
$539.0 | 2023-09-06 | |
TRC | T311431-1g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 1g |
$ 775.00 | 2022-06-02 | ||
Life Chemicals | F8882-1597-2.5g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
Life Chemicals | F8882-1597-0.25g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
Life Chemicals | F8882-1597-0.5g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
Life Chemicals | F8882-1597-10g |
(thiophen-2-yl)(thiophen-3-yl)methanone |
26453-84-9 | 95%+ | 10g |
$2264.0 | 2023-09-06 |
(thiophen-2-yl)(thiophen-3-yl)methanone 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
(thiophen-2-yl)(thiophen-3-yl)methanoneに関する追加情報
Professional Introduction to Methanone,2-thienyl-3-thienyl- (CAS No. 26453-84-9)
Methanone,2-thienyl-3-thienyl- (CAS No. 26453-84-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, consists of two thiophene rings attached to a central methanone group. The presence of these thiophene moieties imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and applications.
The compound's molecular structure, denoted as Methanone,2-thienyl-3-thienyl-, suggests a high degree of aromaticity and potential for π-stacking interactions, which are crucial in the design of novel materials and bioactive molecules. In recent years, there has been a growing interest in thiophene-based derivatives due to their broad spectrum of biological activities and industrial relevance. The methanone core further enhances its reactivity, allowing for diverse functionalization strategies that can tailor its properties for specific applications.
One of the most compelling aspects of Methanone,2-thienyl-3-thienyl- is its potential in pharmaceutical development. Thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The dual thiophene substitution pattern in this compound may enhance its binding affinity to biological targets, making it a promising candidate for drug discovery. Recent studies have highlighted the role of such heterocyclic compounds in modulating enzyme activity and inhibiting pathogenic processes.
Moreover, the compound's structural features make it an attractive building block for material science applications. Thiophene-based polymers and oligomers are known for their excellent electrical conductivity and optical properties, which are essential in the development of organic electronics and photovoltaic devices. The methanone group can serve as a reactive site for polymerization or cross-linking reactions, enabling the synthesis of advanced materials with tailored characteristics.
In the context of synthetic chemistry, Methanone,2-thienyl-3-thienyl- offers a rich platform for exploring novel synthetic pathways. The presence of two thiophene rings provides multiple sites for functionalization, allowing chemists to introduce various substituents that can modify its reactivity and selectivity. Recent advances in transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex thiophene derivatives with high precision, opening up new avenues for structural diversification.
The pharmaceutical industry has been particularly interested in thiophene derivatives due to their potential as drug candidates. For instance, certain thiophene-based molecules have shown promise in treating neurological disorders by interacting with specific neurotransmitter receptors. The methanone moiety in Methanone,2-thienyl-3-thienyl- could facilitate such interactions by providing a suitable pharmacophore that enhances binding affinity and metabolic stability.
From an industrial perspective, the synthesis of Methanone,2-thienyl-3-thienyl- presents both challenges and opportunities. While the reaction pathways may require careful optimization to achieve high yields and purity, the compound's versatility makes it a valuable intermediate in multiple industries. Its potential applications in agrochemicals, fragrances, and specialty chemicals further underscore its importance as a chemical building block.
Recent research has also explored the environmental impact of thiophene-based compounds. Studies have shown that certain derivatives can exhibit biodegradability under specific conditions, which is crucial for sustainable chemical manufacturing. The methanone group in Methanone,2-thienyl-3-thienyl- may influence its environmental behavior by affecting its solubility and reactivity with microbial enzymes.
In conclusion,Methanone,2-thienyl-3-thienyl-* (CAS No. 26453-84-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it an ideal candidate for further exploration and development. As research continues to uncover new applications for thiophene derivatives, Methanone, 2-thienyl, 3-thienyl, CAS No., 26453, 84 will undoubtedly play a crucial role in advancing scientific innovation across multiple disciplines.
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